molecular formula C7H7NO3 B055290 5-Cyclopropylisoxazole-4-carboxylic acid CAS No. 124845-04-1

5-Cyclopropylisoxazole-4-carboxylic acid

Cat. No. B055290
M. Wt: 153.14 g/mol
InChI Key: KIJMAOMSRMPYIY-UHFFFAOYSA-N
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Patent
US04888357

Procedure details

Ethyl 5-cyclopropylisoxazole-4-carboxylate (203.0 g, 1.12 mole) [prepared in Step B]was added to a solution of 405 ml of glacial acetic acid plus 505 ml of 6 N HCl and the mixture was heated in an oil bath a 105°-110° C. for 3 h. After 18 h at ambient temperature the thick mixture was diluted with water, cooled in an ice bath and filtered to give 140.8 g of the title acid. Recrystallization of an aliquot from acetonitrile gave an analytical sample, mp 163°-165° C.
Quantity
203 g
Type
reactant
Reaction Step One
Quantity
405 mL
Type
reactant
Reaction Step Two
Name
Quantity
505 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[O:8][N:7]=[CH:6][C:5]=2[C:9]([O:11]CC)=[O:10])[CH2:3][CH2:2]1.C(O)(=O)C.Cl>O>[CH:1]1([C:4]2[O:8][N:7]=[CH:6][C:5]=2[C:9]([OH:11])=[O:10])[CH2:2][CH2:3]1

Inputs

Step One
Name
Quantity
203 g
Type
reactant
Smiles
C1(CC1)C1=C(C=NO1)C(=O)OCC
Step Two
Name
Quantity
405 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
505 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated in an oil bath a 105°-110° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=C(C=NO1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 140.8 g
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.